molecular formula C15H18ClNO3 B194655 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one CAS No. 85175-59-3

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one

Cat. No. B194655
CAS RN: 85175-59-3
M. Wt: 295.76 g/mol
InChI Key: ODEZTTCXWTUAJT-UHFFFAOYSA-N
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Description

The term “3-Chloropropyl” refers to an organic compound containing a three-carbon chain with a chlorine atom attached to the third carbon . These compounds are often used in the synthesis of various other complex organic compounds .


Synthesis Analysis

The synthesis of 3-Chloropropyl compounds can vary depending on the desired end product. For instance, one method involves the reaction of 1,3-propanediol with hydrochloric acid in the presence of benzenesulfonic acid as a catalyst . Another method involves the reaction of tert-butyl hydroperoxide with (3-chloropropyl) trimethoxysilane .


Molecular Structure Analysis

The molecular structure of 3-Chloropropyl compounds typically includes a three-carbon chain with a chlorine atom attached to the third carbon .


Chemical Reactions Analysis

3-Chloropropyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloropropyl compounds can vary. For example, (3-Chloropropyl)trimethoxysilane is a liquid that is combustible and considered hazardous .

Scientific Research Applications

  • Improved Synthesis Method : Liu Guang-ming (2009) discussed an improved process for synthesizing this compound, noting that the method is convenient and suitable for industrial manufacture, with an increased overall yield from 44% to 48% (Liu Guang-ming, 2009).

  • Bradycardic Agents : Liang et al. (2010) synthesized a series of 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety and evaluated them for bradycardic activity in vitro. These compounds exhibited vasorelaxant activity and heart-rate-reducing activity (Liang et al., 2010).

  • Dopaminergic Activity : Pfeiffer et al. (1982) synthesized 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines and evaluated them as agonists of central and peripheral dopamine receptors, providing evidence for dopaminergic activity (Pfeiffer et al., 1982).

  • Photolysis and New Heterocyclic System : Bremner et al. (1997) described the photolysis of a related compound, resulting in a new heterocyclic system with potential applications in chemistry (Bremner et al., 1997).

  • Synthesis of Key Intermediate : Wang De-cai (2008) synthesized a key intermediate of Ivabradine, a new antianginal drug, demonstrating the practicality and scalability of the synthesis process (Wang De-cai, 2008).

  • Synthesis of Indeno[2,1-a][3]benzazepines : Kametani et al. (1975) explored the synthesis of hexahydroindeno[2,1-a][3]benzazepines, a related compound, under reductive conditions (Kametani et al., 1975).

  • Novel Ring Transformations : Stringer et al. (1984, 1985) investigated novel ring transformations occurring during the reactions of related benzazepin-2-ones with phosphoryl chloride, contributing to the understanding of the chemistry of these compounds (Stringer et al., 1984), (Stringer et al., 1985).

  • Cyclisation of Arylalkyl Isothiocyanates : Davies et al. (1977) discussed the cyclisation of arylalkyl isothiocyanates to synthesize related benzazepines, contributing to synthetic methodologies in this area (Davies et al., 1977).

  • Uptake Inhibitors : Mondeshka et al. (1990) synthesized derivatives of this compound and evaluated them as DA, NE, and 5-HT uptake inhibitors, demonstrating potential pharmacological applications (Mondeshka et al., 1990).

  • Structure-Activity Relationships : Iorio et al. (1986) focused on the structure-activity relationships between D1 receptor blockade and pharmacological effects, providing insights into the potential medical applications of these compounds (Iorio et al., 1986).

Safety And Hazards

3-Chloropropyl compounds can pose various safety hazards. For instance, (3-Chloropropyl)trimethoxysilane is considered hazardous and is combustible. It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of research involving 3-Chloropropyl compounds are vast. For instance, one study explored the grafting of (3-chloropropyl) trimethoxysilane onto halloysite nanotubes, which could have applications in chemical engineering and nanotechnology .

properties

IUPAC Name

3-(3-chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEZTTCXWTUAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517924
Record name 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one

CAS RN

85175-59-3
Record name 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85175-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-3-Benzazepin-2-one, 3-(3-chloropropyl)-1,3-dihydro-7,8-dimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

First 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (131.5 g, 0.6 mol) is suspended in dimethylsulfoxide (900 ml) and mixed with potassium tert.butoxide (80.8 g, 0.72 mol) with stirring. After 10 minutes the solution obtained is added dropwise to 1-bromo-3-chloropropane (77 ml, 0.72 mol) in dimethylsulfoxide (300 ml), while cooling with ice water. After an hour the mixture is poured onto ice water. After a short time the greasy precipitate begins to crystallize. The precipitate is suction filtered, dissolved in acetone, precipitated again water water, suction filtered and dried.
Quantity
131.5 g
Type
reactant
Reaction Step One
Quantity
80.8 g
Type
reactant
Reaction Step Two
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Here, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (131.5 g, 0.6 mol) is suspended in dimethylsulfoxide (900 ml) and mixed with potassium tert.butoxide (80.8 g, 0.72 mol) with stirring. After 10 minutes, the solution obtained is added dropwise, while cooling with ice water, to 1-bromo-3-chloropropane (77 ml, 0.72 mol) in dimethylsulfoxide (300 ml). After 1 hour the mixture is poured into ice water. After a short time the greasy precipitate begins to crystalize. The precipitate is suction filtered, dissolved in acetone, precipitated with water once again, suction filtered and dried.
Quantity
131.5 g
Type
reactant
Reaction Step One
Quantity
80.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

This compound was prepared analogous to Example 111(a) by reacting 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with 1-bromo-3-chloro-propane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

First, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (131.5 g, 0.6 mol) is suspended in dimethylsulphoxide (900 ml) and potassium tert. butoxide (80.8 g, 0.72 mol) is added with stirring. After 10 minutes the resulting solution is added dropwise, while cooling with ice water, to 1-bromo-3-chloropropane (77 ml, 0.72 mol) in dimethylsulphoxide (300 ml).
Quantity
131.5 g
Type
reactant
Reaction Step One
Quantity
80.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one

Citations

For This Compound
1
Citations
HY Liang, DQ Zhang, Y Yue, Z Shi… - Archiv der Pharmazie …, 2010 - Wiley Online Library
A series of 1,3‐dihydro‐2H‐3‐benzazepin‐2‐ones with a piperazine moiety were designed and synthesized by treating the common intermediate of 1,3‐dihydro‐7,8‐dimethoxy‐3‐[3‐(1…
Number of citations: 10 onlinelibrary.wiley.com

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